The compound 2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with significant implications in medicinal chemistry. It is characterized by a unique structure that combines features of isoindole and piperazine, which are known for their biological activity. The International Chemical Identifier (InChI) for this compound is InChI=1S/C21H21N3O3/c1-16-6-4-5-7-17(16)22-14-15(23)20(25)21(24)19(14)13-12-18(22)10-8-9-11-18/h4-7,10-11,13H,8-9,12H2,1-3H3.
The synthesis of 2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. A common approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of 2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione can be visualized as follows:
Molecular Structure
Key molecular data include:
This compound can participate in various chemical reactions typical for isoindoles and piperazines:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects .
The mechanism of action for 2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione likely involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may act as antagonists or agonists at various neurotransmitter receptors (e.g., serotonin or dopamine receptors). The precise mechanism would require detailed biochemical studies to elucidate the interaction pathways and effects on cellular signaling .
The physical properties of this compound include:
Key chemical properties include:
These properties are vital for determining the compound's formulation in pharmaceutical applications .
The primary applications of 2-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione lie in medicinal chemistry and pharmacology. Potential uses include:
Ongoing research aims to further elucidate its biological activity and therapeutic potential .
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2